molecular formula C5H8O2P+ B13333828 Phosphinan-4-one 1-oxide

Phosphinan-4-one 1-oxide

Cat. No.: B13333828
M. Wt: 131.09 g/mol
InChI Key: QFWSOBUELUVDDV-UHFFFAOYSA-N
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Description

Phosphinan-4-one 1-oxide is a six-membered phosphorus heterocycle (phosphinane) that serves as a versatile and tractable scaffold in medicinal chemistry and anticancer drug discovery . This compound allows for targeted structural modifications at both the phosphorus atom and the C4-position of the ring, enabling systematic exploration of structure-activity relationships . Recent scientific studies highlight the significant potential of phosphinane derivatives, particularly as antiproliferative agents . Structural modifications of the phosphinan-4-one core have yielded compounds demonstrating potent in vitro cytotoxicity against colon cancer cell lines (such as SW480, SW620, and HCT116) and prostate cancer cell lines (like PC3) . Among these derivatives, specific compounds have been identified as potent activators of late apoptosis and effective inhibitors of IL-6 secretion from tumor cells, with some outperforming cisplatin in assays, positioning phosphinanes as a promising framework for future therapeutic development . The phosphine oxide moiety is recognized as a valuable functional group in drug design, acting as a strong hydrogen bond acceptor that can enhance aqueous solubility and metabolic stability . This product is intended for research applications such as synthetic chemistry, pharmaceutical development, and biological evaluation. It is For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C5H8O2P+

Molecular Weight

131.09 g/mol

IUPAC Name

1-oxophosphinan-1-ium-4-one

InChI

InChI=1S/C5H8O2P/c6-5-1-3-8(7)4-2-5/h1-4H2/q+1

InChI Key

QFWSOBUELUVDDV-UHFFFAOYSA-N

Canonical SMILES

C1C[P+](=O)CCC1=O

Origin of Product

United States

Advanced Synthetic Methodologies for Phosphinan 4 One 1 Oxide and Its Derivatives

Desymmetrization Approaches to Optically Active Analogues

Desymmetrization of prochiral phosphinan-4-one derivatives is an elegant strategy to introduce chirality at the phosphorus center. acs.orgnih.gov This involves the conversion of a prochiral starting material into a chiral product in a single transformation, often with high enantioselectivity. Two prominent methods in this category are enantioselective deprotonation using chiral bases and asymmetric organocatalytic α-halogenation followed by elimination.

Enantioselective Deprotonation Strategies Utilizing Chiral Bases

The enantioselective deprotonation of prochiral cyclic ketones using chiral lithium amides has been a well-established method for generating chirality since the 1980s. nih.govacs.org This strategy has been successfully applied to the desymmetrization of 1-phenylphosphinan-4-one 1-oxide. acs.orgnih.gov The process involves the use of a chiral lithium amide to selectively remove a proton from one of the two enantiotopic positions adjacent to the carbonyl group. orgsyn.org The resulting enolate is then trapped, typically with a silylating agent like trimethylsilyl (B98337) chloride (TMSCl), to form a chiral silyl (B83357) enol ether. acs.orgnih.gov

The choice of the chiral base is critical for achieving high enantioselectivity. C2-symmetric lithium bis(α-arylethyl)amides have shown particular promise in the desymmetrization of related phosphinanone sulfides, achieving high enantiomeric excesses. nih.gov While the direct deprotonation of 1-phenylthis compound has been explored, it has been found to yield products with more modest enantiomeric excess compared to its sulfide (B99878) analog. acs.orgmdpi.com For instance, the desymmetrization of 1-phenylthis compound via this method resulted in the corresponding phosphin-2-en-4-one 1-oxide with an enantiomeric excess of 55%. acs.orgmdpi.com

The general reaction scheme involves treating the phosphinanone with a chiral lithium amide base in an appropriate solvent like THF at low temperatures, followed by quenching with an electrophile. nih.govacs.org

Table 1: Enantioselective Deprotonation of 1-Phenylphosphinan-4-one Derivatives

SubstrateChiral Amine for BaseProductEnantiomeric Excess (ee)Reference
1-Phenylphosphinan-4-one 1-sulfide(S,S)-bis(α-methylbenzyl)amine1-Phenylphosphin-2-en-4-one 1-sulfide96% acs.orgmdpi.com
1-Phenylthis compoundNot specified1-Phenylphosphin-2-en-4-one 1-oxide55% acs.orgmdpi.com

Asymmetric Organocatalytic α-Halogenation Followed by Elimination

Another powerful desymmetrization technique involves the asymmetric α-halogenation of the phosphinanone, followed by an elimination reaction to introduce a double bond and create a P-stereogenic center. acs.orgnih.gov This two-step, one-pot transformation provides a convenient route to optically active 1-phenylphosphin-2-en-4-one 1-oxide. acs.orgnih.gov

The process begins with the organocatalytic enantioselective α-halogenation of the starting phosphinanone. rsc.org Chiral amines, such as proline and its derivatives, are often employed as catalysts. nih.govorganic-chemistry.org These catalysts react with the ketone to form a chiral enamine intermediate, which then reacts with a halogen source like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). nih.govsmolecule.com This directs the halogen to one face of the molecule, creating a chiral α-halo ketone.

Following the halogenation step, a base-induced elimination of hydrogen halide (e.g., HCl or HBr) from the intermediate α-halogenated phosphinanone generates the desired α,β-unsaturated ketone, the phosphin-2-en-4-one 1-oxide. nih.govmaricopa.edu This elimination step can sometimes occur spontaneously under the reaction conditions or may require the addition of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). nih.gov

Research has shown that while this method can be highly effective for related phosphinanone sulfides, achieving high enantioselectivity for the 1-oxide derivative has been challenging. nih.gov For 1-phenylthis compound, α-bromination using (S)-proline naphthylamide as a catalyst yielded the corresponding enone with an enantiomeric excess of up to 55%. nih.gov Interestingly, α-chlorination reactions, while providing high yields of the racemic product, have generally resulted in low or no enantioselectivity for the oxide derivative. nih.govresearchgate.net

Table 2: Asymmetric α-Halogenation/Elimination of 1-Phenylthis compound

Halogen SourceCatalystProductYieldEnantiomeric Excess (ee)Reference
NBS(S)-proline naphthylamide1-Phenylphosphin-2-en-4-one 1-oxide-55% nih.gov
PhICl2(S)-proline1-Phenylphosphin-2-en-4-one 1-oxideModerateracemic nih.gov
PhICl2Amine 171-Phenylphosphin-2-en-4-one 1-oxide91%racemic nih.gov

Multicomponent Reaction Protocols for Incorporating Phosphine (B1218219) Oxide Moieties

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. nih.govacs.org These reactions are atom-economical and can rapidly generate molecular complexity from simple starting materials. organic-chemistry.org

For the synthesis of compounds containing a phosphine oxide moiety, the Kabachnik-Fields reaction is a prominent example of an MCR. mdpi.comnih.govwikipedia.org This reaction typically involves the condensation of a carbonyl compound (an aldehyde or ketone), an amine, and a P-H compound, such as a secondary phosphine oxide. mdpi.comnih.gov The reaction proceeds through the formation of an imine intermediate (from the carbonyl and amine), followed by the nucleophilic addition of the phosphine oxide. mdpi.comwikipedia.org

While the direct application of the Kabachnik-Fields reaction to synthesize this compound itself is not explicitly described, this methodology represents a powerful approach for creating α-aminophosphine oxides, which are structurally related derivatives. acs.orgmdpi.com Recent advancements have focused on developing catalyst-free and environmentally friendly conditions, such as using microwave irradiation or performing the reaction at ambient temperature. nih.govresearchgate.net These methods have been used to synthesize large libraries of heterocyclic organophosphorus compounds, including various phosphine oxides. nih.govresearchgate.net

An acid-promoted three-component reaction has also been developed for the synthesis of γ-ketophosphine oxides, which involves the direct phosphorylation of aldehydes and alkylation of ketones. organic-chemistry.org This demonstrates the versatility of MCRs in constructing C-P and C-C bonds to access diverse phosphine oxide structures. organic-chemistry.org Although not directly resulting in the this compound core, these MCR protocols highlight the potential for developing novel, efficient routes to complex phosphine oxide derivatives. rsc.org

Radical Phosphorylation Approaches for Carbon-Phosphorus Bond Formation

The formation of carbon-phosphorus (C–P) bonds via radical pathways has emerged as a powerful and versatile strategy in organophosphorus chemistry. oaepublish.comoaes.cc These methods offer an alternative to traditional nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions, often proceeding under mild conditions with high functional group tolerance. oaepublish.com The core of this approach lies in the generation of phosphorus-centered radicals, which can then engage in various bond-forming reactions.

The generation of phosphinoyl radicals is typically achieved from stable and readily available precursors such as secondary phosphine oxides (SPOs) or phosphinous acids. oaepublish.com Methodologies for generating these radicals are diverse and include transition-metal catalysis, photoredox catalysis, and electrochemical synthesis. oaepublish.comoaes.ccbeilstein-journals.org Once formed, the phosphinoyl radical can add to unsaturated C-C bonds, such as those in alkenes and alkynes. oaes.cc

A key strategy relevant to the synthesis of the phosphinane ring system is the intramolecular radical cyclization. In this approach, a suitably functionalized acyclic precursor containing both a phosphorus-radical source and an alkene moiety can be induced to cyclize. For example, primary phosphines containing a tethered alkenyl group have been shown to undergo intramolecular cyclization to form five- and six-membered cyclic phosphines. mdpi.com Subsequent oxidation would yield the corresponding phosphine oxide.

Another significant reaction is the intermolecular radical addition of P-centered radicals to alkenes. This reaction typically proceeds in an anti-Markovnikov fashion, providing access to P-stereogenic secondary phosphine oxides when a prochiral alkene is used. mdpi.com Computational studies have suggested that the reaction proceeds via the thermodynamically more stable radical intermediate and adduct. mdpi.com These methods highlight the potential for creating the core phosphinane structure through radical-mediated C-P bond formation, offering a complementary route to more traditional methods.

Table 1: Overview of Selected Radical Phosphorylation Methodologies

Radical Precursor Substrate Catalyst/Initiator Reaction Type Product Type Ref
H-Phosphine Oxides Alkenes Photoredox Catalyst (Rhodamine B) Intermolecular Addition Alkyl Phosphine Oxides oaepublish.com
Primary Phosphine Oxide Cyclohexene BEt3 Intermolecular Addition Secondary Phosphine Oxide mdpi.com
Primary Phosphine Internal Alkene In situ generation Intramolecular Cyclization Cyclic Phosphine mdpi.com
Diarylphosphine Oxides Benzothiazole Electrochemical (metal-free) C-H Coupling Thiazole Phosphine Oxides beilstein-journals.org
H-P(O) Compounds Cinnamic Acids (NH4)2S2O8 Decarboxylative Phosphorylation (E)-Alkenylphosphine Oxides organic-chemistry.org

Dynamic Kinetic Resolution Strategies in P-Stereogenic Phosphine Oxide Synthesis

The synthesis of enantiomerically pure P-stereogenic compounds is of significant interest due to their application as chiral ligands and organocatalysts. acs.org Dynamic kinetic resolution (DKR) has proven to be a highly effective strategy for accessing these valuable molecules from racemic starting materials. DKR combines the rapid racemization of a starting material with a stereoselective reaction, allowing for the conversion of the entire racemic mixture into a single enantiomer of the product, with a theoretical maximum yield of 100%.

In the context of phosphine oxide synthesis, DKR has been successfully applied to the enantioselective synthesis of P-stereogenic cyclic phosphine oxides. nih.gov A notable advancement is the copper-catalyzed DKR of secondary phosphine oxides (SPOs). nih.govnih.gov This process typically involves the coupling of a racemic SPO with an electrophile, such as an aryl iodide, in the presence of a chiral copper catalyst. nih.govthieme-connect.com The success of this methodology relies on two critical factors: the facile racemization of the SPO under the reaction conditions and the high enantioselectivity of the chiral catalyst, which preferentially catalyzes the reaction of one enantiomer. thieme-connect.com

This approach tolerates a wide array of SPOs and aryl iodides, affording P-stereogenic tertiary phosphine oxides (TPOs) in high yields and with excellent enantioselectivities. nih.gov The resulting enantioenriched TPOs can be further transformed into other structurally diverse P-chiral compounds. nih.gov This method is distinct from other asymmetric strategies like desymmetrization, which has also been employed for the synthesis of optically active 1-phenylphosphinan-4-one derivatives from P-prochiral precursors. acs.org While desymmetrization creates a chiral center from a prochiral molecule, DKR resolves a racemic mixture into a single enantiomeric product. The development of DKR provides a powerful and practical route for the gram-scale synthesis of valuable P-stereogenic cyclic phosphine oxides. nih.gov

Table 2: Examples of Copper-Catalyzed Dynamic Kinetic Asymmetric C–P Coupling

Secondary Phosphine Oxide (SPO) Coupling Partner Catalyst System (Ligand) Yield (%) Enantiomeric Excess (ee, %) Ref
Phenyl(methyl)phosphine oxide Iodobenzene CuI / Chiral 1,2-Diamine 95 92 nih.gov
Phenyl(ethyl)phosphine oxide 1-Iodo-4-methoxybenzene CuI / Chiral 1,2-Diamine 93 91 nih.gov
tert-Butyl(phenyl)phosphine oxide 1-Iodo-4-fluorobenzene CuI / Chiral 1,2-Diamine 91 88 nih.gov
Cyclic Secondary Phosphine Oxide 1-Iodonaphthalene CuI / Chiral Diamine >99 95 nih.gov
Cyclic Secondary Phosphine Oxide 2-Iodothiophene CuI / Chiral Diamine 98 96 nih.gov

Stereochemical Investigations and Chiral Properties of Phosphinan 4 One 1 Oxide

Enantiomeric Purity and Control in Synthetic Pathways

Achieving high enantiomeric purity in P-stereogenic phosphinanones is a key challenge. Synthetic strategies have been developed that involve either the direct asymmetric synthesis from a prochiral precursor or the resolution of a racemic mixture.

One approach involves the desymmetrization of a prochiral phosphinanone. For instance, synthetic protocols have been developed for the conversion of 1-phenylphosphinan-4-ones into P-stereogenic 1-phenylphosphin-2-en-4-ones. acs.org An asymmetric organocatalytic halogenation followed by elimination has been shown to produce optically active 1-phenylphosphin-2-en-4-one 1-oxide, but with moderate enantiomeric enrichment, achieving an enantiomeric excess (ee) of 55%. acs.orgmdpi.com A similar desymmetrization process targeting the corresponding 1-sulfide derivative proved more effective, yielding the product with 96% ee. acs.orgmdpi.com

A more successful method for obtaining high enantiomeric purity is the classical resolution of a racemic mixture. The resolution of racemic 1-phenylphosphin-2-en-4-one 1-oxide has been effectively accomplished through the fractional crystallization of its diastereomeric complexes with a chiral resolving agent, (4R,5R)-(−)-2,2-dimethyl-α,α,α′,α′-tetraphenyl-dioxolan-4,5-dimethanol, commonly known as (R,R)-TADDOL. mdpi.com This process involves the formation of diastereomeric complexes that can be separated due to their different physical properties. After separation, the individual enantiomers are liberated from the chiral auxiliary, typically by flash chromatography. This resolution process is highly efficient, furnishing both enantiomers of the phosphinenone oxide in high yields and with exceptional enantiomeric purities. mdpi.com

Table 1: Enantiomeric Purity and Yields for 1-Phenylphosphin-2-en-4-one 1-oxide Synthesis and Resolution
MethodTarget EnantiomerEnantiomeric Excess (ee)Isolated YieldReference
Asymmetric Desymmetrization(S)-Enantiomer55%Not specified acs.orgmdpi.com
Classical Resolution with (R,R)-TADDOL(S)-Enantiomer99.1%62% mdpi.com
(R)-Enantiomer99.9%59% mdpi.com

Absolute Configuration Determination Methodologies

Determining the absolute configuration of a chiral molecule is essential for understanding its properties and reactivity. For P-stereogenic phosphine (B1218219) oxides, X-ray crystallography and chemical correlation are powerful, often complementary, methods. kit.eduspark904.nl

X-ray crystallography is a definitive method for determining the three-dimensional structure of a crystalline molecule, thereby establishing its absolute configuration. wikipedia.orglibretexts.org For chiral molecules that are difficult to crystallize directly, the strategy involves forming a co-crystal or a diastereomeric complex with a molecule of a known absolute configuration. nih.gov

In the case of 1-phenylphosphin-2-en-4-one 1-oxide, its absolute configuration was unequivocally established by single-crystal X-ray analysis of the diastereomerically pure complexes formed with (R,R)-TADDOL. mdpi.com The molecular complex of the (+)-enantiomer with (R,R)-TADDOL, designated (+)-2•(R,R)-TADDOL, crystallizes in the triclinic P1 space group. The analysis of this structure allowed the assignment of the S configuration to the phosphorus atom. Correspondingly, the X-ray analysis of the complex formed from the (-)-enantiomer, (-)-2•(R,R)-TADDOL, which crystallizes in the orthorhombic P2₁2₁2₁ space group, confirmed its configuration as R. mdpi.com This direct structural elucidation provides unambiguous proof of the absolute stereochemistry of each enantiomer.

Chemical correlation is a method used to determine the absolute configuration of a chiral molecule by chemically transforming it, through stereospecific reactions, into a compound whose absolute configuration is already known. mdpi.com

This methodology was employed to assign the absolute configuration of (−)-1-phenylphosphin-2-en-4-one 1-sulfide. mdpi.com Researchers had previously synthesized this sulfide (B99878) in an optically active form (96% ee) but, as it was an oil, its absolute configuration could not be determined by crystallography. acs.orgmdpi.com By taking the enantiomerically pure (R)-1-phenylphosphin-2-en-4-one 1-oxide, whose configuration was known from X-ray analysis, a chemical correlation was performed. The oxide was subjected to a stereoretentive reduction using PhSiH₃ to yield the corresponding phosphine. This intermediate phosphine was then treated with elemental sulfur to produce the phosphine sulfide. The resulting (R)-1-phenylphosphin-2-en-4-one 1-sulfide was compared with the previously obtained optically active sample using chiral HPLC, confirming that the (−)-sulfide also possessed the R configuration. mdpi.com

X-ray Crystallographic Analysis of Diastereomeric Complexes

Conformational Analysis of the Phosphinane Ring System and its Derivatives

The six-membered phosphinane ring is not planar and can adopt several conformations, such as chair, boat, or twist-boat, which influence the molecule's reactivity and spectroscopic properties. mdpi.com X-ray crystallographic data provides precise information about the solid-state conformation of these rings.

The analysis of the crystal structures of the diastereomeric complexes of (R)- and (S)-1-phenylphosphin-2-en-4-one 1-oxide with (R,R)-TADDOL revealed significant conformational details. mdpi.com The six-membered phosphinenone ring adopts conformations that can be described as either a half-chair or a sofa. mdpi.com In the solid state, the (S)-enantiomer was observed to adopt six different conformations, highlighting the conformational flexibility of the phosphinenone skeleton. mdpi.com

A key conformational feature is the orientation of the substituent on the phosphorus atom. In the (R)-2•(R,R)-TADDOL complex, the P-phenyl group occupies a pseudoequatorial position in a half-chair conformation. mdpi.com In contrast, within the crystal lattice of the (S)-2•(R,R)-TADDOL complex, which contains four symmetrically independent molecules, the P-phenyl group is found in both pseudoequatorial and pseudoaxial positions. mdpi.com The energetically less-favored pseudoaxial orientation is adopted in one of the conformers, likely to achieve more efficient crystal packing. mdpi.com

Table 2: Conformational Features of 1-Phenylphosphin-2-en-4-one 1-oxide Enantiomers in TADDOL Complexes
ComplexRing ConformationP-Phenyl Group OrientationReference
(R)-2•(R,R)-TADDOLHalf-chairPseudoequatorial mdpi.com
(S)-2•(R,R)-TADDOLSofa and Half-chairPseudoequatorial mdpi.com
Pseudoaxial

Racemization Phenomena and Stereochemical Stability of Derived Compounds

The stereochemical stability of P-chiral compounds is a critical factor, as racemization can lead to a loss of enantiomeric purity. Phosphine oxides are generally considered configurationally stable. nih.gov However, the energy barrier to inversion at the phosphorus center can be overcome under certain reaction conditions, leading to racemization.

An investigation into the stereochemical stability of 1-phenylphosphin-2-en-4-one 1-oxide was conducted during a chemical correlation study. mdpi.com The reduction of enantiopure (R)-1-phenylphosphin-2-en-4-one 1-oxide to the corresponding phosphine using phenylsilane (B129415) (PhSiH₃) was initially performed by heating at 60 °C. Surprisingly, this resulted in a completely racemic product. This observation indicated that the produced phosphine had an unexpectedly low inversion barrier, leading to racemization under the moderate heating conditions. mdpi.com

To prevent this loss of stereochemical integrity, the reaction conditions were modified. Lowering the reduction temperature to 40 °C slowed the inversion process, but still resulted in significant erosion of the enantiomeric purity, from 99.9% down to 41% ee. mdpi.com Ultimately, full retention of the enantiomeric purity (>99% ee) was achieved by carrying out the reduction at room temperature. This, however, came at the cost of a significantly reduced reaction rate, requiring 5 days to achieve an 11% yield. mdpi.com This study demonstrates that while P-chiral phosphinanone derivatives can be stereochemically stable, their stability is condition-dependent, and derived compounds may be susceptible to racemization, particularly at elevated temperatures.

Reactivity and Chemical Transformations of Phosphinan 4 One 1 Oxide

Oxidation Reactions Leading to P-Stereogenic Enones

The conversion of 1-phenylphosphinan-4-ones into P-stereogenic 1-phenylphosphin-2-en-4-ones represents a significant transformation, creating valuable chiral building blocks. acs.org Two primary one-pot, two-step methods have been developed to achieve this. acs.org

One protocol involves an asymmetric organocatalytic α-halogenation followed by an elimination reaction. This process can yield optically active 1-phenylphosphin-2-en-4-one 1-oxide with an enantiomeric purity of 55%. acs.org A related transformation starting from the corresponding 1-sulfide derivative, using enantioselective deprotonation followed by oxidation, has been shown to produce the 1-phenylphosphin-2-en-4-one 1-sulfide with a high enantiomeric purity of 96%. acs.orgmdpi.com

These desymmetrization reactions transform the prochiral phosphorus center in the starting phosphinanone into a P-stereogenic center in the resulting enone, highlighting the utility of this scaffold in asymmetric synthesis. acs.org The synthesis of the racemic enone, 1-phenylphosphin-2-en-4-one 1-oxide, is readily achieved through the α-bromination of 1-phenylphosphinan-4-one 1-oxide, followed by in situ thermal dehydrobromination. mdpi.com

Functional Group Interconversions on the Phosphinane Scaffold

The phosphinane framework allows for various functional group interconversions, enabling the synthesis of a wide array of derivatives. Key transformations include modifications at the α-carbon and the reduction of the phosphine (B1218219) oxide.

The carbon atom adjacent to the carbonyl group (α-carbon) in this compound is reactive towards halogenation. mdpi.comsmolecule.com This reaction, known as α-halogenation, typically involves treating the ketone with a halogen source, such as N-bromosuccinimide (NBS). mdpi.comyoutube.com In the synthesis of 1-phenylphosphin-2-en-4-one 1-oxide, 1-phenylthis compound is treated with NBS, which adds a bromine atom to the α-position. mdpi.com

Following halogenation, an elimination reaction can be induced to form a carbon-carbon double bond. pressbooks.pub This process, often a dehydrohalogenation, involves the removal of the halogen and a hydrogen atom from the adjacent carbon. mdpi.compressbooks.pub In the case of the α-brominated phosphinanone, thermal conditions are sufficient to promote the in situ elimination of hydrogen bromide (HBr), yielding the corresponding α,β-unsaturated ketone, or enone. mdpi.com This one-pot α-bromination/elimination sequence is an efficient method for synthesizing unsaturated phosphinanone derivatives. mdpi.com

Table 1: Asymmetric α-Halogenation/Elimination of Phosphinanone Derivatives

Starting Material Catalyst Halogen Source Product Enantiomeric Purity
1-phenylthis compound (S)-Proline (model) NBS 1-phenylphosphin-2-en-4-one 1-oxide 55% e.e. acs.org

This table summarizes the results of organocatalytic asymmetric α-halogenation followed by elimination to produce P-stereogenic enones.

The deoxygenation of the phosphine oxide group to the corresponding phosphine is a crucial transformation in organophosphorus chemistry, as phosphines are valuable ligands and catalysts. acs.orgnih.govrsc.org The phosphorus-oxygen (P=O) bond is thermodynamically very stable, making its reduction challenging. acs.orgnih.govru.nl

Various reducing agents, particularly silanes like phenylsilane (B129415) (PhSiH₃), are commonly employed for this purpose. mdpi.comacs.orgkul.pl The reduction of P-stereogenic phosphine oxides, such as enantiomerically enriched 1-phenylphosphin-2-en-4-one 1-oxide, can proceed with retention of configuration at the phosphorus center. mdpi.com However, the stereochemical outcome is sensitive to reaction conditions. For instance, the reduction of (R)-1-phenylphosphin-2-en-4-one 1-oxide with PhSiH₃ at 60 °C led to racemization, suggesting a low inversion barrier for the resulting phosphine under those conditions. mdpi.com By lowering the temperature, the stereochemical integrity can be better preserved. mdpi.com

Recent advancements have focused on developing milder, more efficient, and chemoselective reduction methods. rsc.orgrsc.orgorganic-chemistry.org Catalytic systems, including those using copper or titanium complexes with silanes, allow the reduction to proceed under mild conditions and tolerate other functional groups. organic-chemistry.org

Table 2: Common Reagents for Phosphine Oxide Reduction

Reagent/System Key Features Stereochemistry
Phenylsilane (PhSiH₃) Commonly used silane (B1218182) reductant. mdpi.comacs.org Typically stereoretentive, but can depend on temperature and substrate. mdpi.com
Trichlorosilane (HSiCl₃) Often used with a base (e.g., Et₃N) or activator. kul.pl Can proceed with inversion or retention depending on conditions. rsc.org
Oxalyl Chloride / NaBH₄ Two-step, one-pot procedure for aminophosphine (B1255530) oxides. ucd.ie N/A for this substrate class.

This table outlines various reagents and systems used for the reduction of phosphine oxides to phosphines.

α-Halogenation and Subsequent Elimination Reactions

Cycloaddition Reactions Involving this compound Analogues (e.g., Hetero-Diels–Alder)

While this compound itself is not typically used directly in cycloadditions, its unsaturated analogues, such as 1-phenyl-4H-phosphinin-4-one 1-oxide, are valuable dienophiles in [4+2] cycloaddition reactions, including the Hetero-Diels–Alder reaction. bohrium.commdpi.comuzh.ch These reactions are powerful tools for constructing complex heterocyclic systems. libretexts.org

In a notable example, 1-phenyl-4H-phosphinin-4-one 1-oxide reacts with thiochalcones (which act as heterodienes) in a highly regioselective and stereoselective manner. bohrium.commdpi.comuzh.ch This hetero-Diels–Alder reaction yields novel bicyclic P,S-heterocycles that contain fused thiopyran and phosphinine rings. bohrium.comuzh.ch The reaction proceeds via a concerted mechanism, with the heterodiene approaching from the less sterically hindered side of the P=O group on the phosphininone molecule. bohrium.commdpi.com

The reactivity of phosphorus-containing heterocycles in cycloadditions is an area of active research. Five-membered phospholene oxides have also been shown to participate as dienophiles and dipolarophiles in Diels-Alder and [3+2] cycloaddition reactions, respectively, leading to the formation of polycyclic P-heterocycles. mdpi.comuchicago.edu These reactions demonstrate the utility of cyclic phosphine oxides as synthons for building intricate molecular architectures. frontiersin.org

Phosphinylation Reactions and Controlled Carbon-Phosphorus Bond Formation

The formation of carbon-phosphorus (C-P) bonds is a cornerstone of organophosphorus chemistry, and phosphine oxides are key precursors in these reactions. nih.govnih.gov Phosphinylation involves the addition of a phosphorus-containing group to a molecule. While this compound itself is not the typical phosphinylating agent, its derivatives and related H-phosphine oxides are instrumental in these transformations. chinesechemsoc.orgrsc.orgnih.gov

One major strategy for C-P bond formation is the addition of H-phosphine oxides (secondary phosphine oxides) across double or triple bonds, a process known as hydrophosphinylation. nih.govmdpi.com These reactions can be initiated by radicals or catalyzed by transition metals, leading to the formation of tertiary phosphine oxides. nih.govmdpi.com For example, the radical addition of primary phosphine oxides to alkenes proceeds in an anti-Markovnikov fashion to yield P-stereogenic secondary phosphine oxides. mdpi.com

More recent methods utilize visible-light photoredox catalysis to generate phosphoryl radicals from H-phosphine oxides, which can then add to alkenes. chinesechemsoc.org Another approach involves the palladium-catalyzed cross-coupling of aryl halides or nonaflates with H-phosphine oxides (the Hirao reaction) to form aryl phosphine oxides. nih.gov A direct reductive phosphinylation of aldehydes and ketones with secondary phosphine oxides has also been developed, providing a straightforward route to α-hydroxyalkyl or alkyl phosphine oxides. nih.gov These diverse methods highlight the importance of phosphine oxides in the controlled construction of C-P bonds.

Deoxygenative Transformations in Organophosphorus Synthesis

The deoxygenation of phosphine oxides is a fundamentally important transformation that regenerates the corresponding trivalent phosphines, which are widely used as ligands in catalysis and as reagents in synthesis. acs.orgnih.gov The strength of the P=O bond makes this reduction a significant chemical challenge. nih.govru.nl

Traditional methods often require harsh conditions and stoichiometric, highly reactive reducing agents. acs.orgnih.gov However, modern synthetic chemistry has seen the development of more efficient and milder protocols. Catalytic methods are particularly attractive. One novel strategy employs a cyclic organophosphorus catalyst that, in conjunction with a terminal reductant like phenylsilane, facilitates the deoxygenation through P(III)/P(V)=O redox catalysis. acs.orgnih.gov This approach is notable for its mild conditions and broad substrate scope. acs.orgnih.gov

Another innovative technique is mechanochemical deoxygenation, where ball-milling is used to reduce phosphine oxides with hydrosilanes. rsc.org This solvent-free method is highly efficient, significantly reduces reaction times, and can be performed in the air, offering a greener alternative to solution-based protocols. rsc.org The strategic removal of the oxygen atom from a phosphine oxide is often a key step in the synthesis of complex phosphine ligands, making the development of these deoxygenative transformations crucial for advancing organophosphorus chemistry. ucd.ie

Spectroscopic and Structural Elucidation Techniques in Phosphinan 4 One 1 Oxide Research

Advanced Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ³¹P NMR) for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of phosphinan-4-one 1-oxides. By analyzing the spectra of ¹H, ¹³C, and ³¹P nuclei, researchers can piece together the precise connectivity and stereochemistry of the molecule.

In a typical analysis, NMR spectra are recorded using a high-field spectrometer, such as a 500 MHz instrument, with deuterated chloroform (B151607) (CDCl₃) often serving as the solvent. mdpi.com Chemical shifts (δ) are reported in parts per million (ppm) and are referenced against tetramethylsilane (B1202638) (TMS) for ¹H NMR, the residual solvent peak for ¹³C NMR, and an external standard of 85% phosphoric acid (H₃PO₄) for ³¹P NMR. mdpi.com Coupling constants (J), which describe the interaction between adjacent nuclei, are reported in Hertz (Hz) and provide valuable information about the dihedral angles between atoms, aiding in conformational analysis. mdpi.com

The six-membered phosphinanone ring can adopt various conformations, such as a sofa or a half-chair. mdpi.com The specific conformation can be influenced by factors like the substituents on the ring and the crystalline packing forces. mdpi.com For instance, in the solid state, different conformers of the same molecule can coexist, sometimes leading to disorder in the crystal structure. mdpi.com The orientation of substituents, such as a phenyl group attached to the phosphorus atom, can be determined to be either pseudoaxial or pseudoequatorial based on NMR data. mdpi.com

Table 1: Representative NMR Data for a Phosphinan-4-one 1-oxide Derivative

Nucleus Chemical Shift (δ, ppm) Coupling Constant (J, Hz)
¹H Varies Varies
¹³C Varies Varies
³¹P Varies Varies

Note: Specific chemical shifts and coupling constants are highly dependent on the exact substitution pattern and stereochemistry of the this compound derivative being analyzed.

Chiral High-Performance Liquid Chromatography for Enantiomeric Excess Determination

For P-stereogenic phosphinan-4-one 1-oxides, which can exist as a pair of non-superimposable mirror images (enantiomers), it is crucial to determine the enantiomeric excess (e.e.). mdpi.com Chiral High-Performance Liquid Chromatography (CSP-HPLC) is the primary method for this analysis. mdpi.com This technique utilizes a stationary phase that is itself chiral, allowing for the differential interaction and separation of the two enantiomers.

In a typical application, a racemic or enantiomerically enriched sample is passed through a chiral column, such as a CHIRALCEL OJ-H column. mdpi.com The two enantiomers will exhibit different retention times, resulting in two separate peaks in the chromatogram. By integrating the areas of these peaks, the ratio of the two enantiomers, and thus the enantiomeric excess, can be accurately calculated. This is essential for processes that aim to produce optically active phosphinan-4-one 1-oxides, such as asymmetric synthesis or resolution of a racemic mixture. mdpi.com For example, the enantiomeric purity of samples has been successfully determined to be as high as 99.9% e.e. using this method. mdpi.com

Computational and Theoretical Studies of Phosphinan 4 One 1 Oxide

Mechanistic Investigations of Reaction Pathways (e.g., Phosphinylation Stereoselectivity)

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the complex mechanisms of organophosphorus reactions. researchgate.netnih.gov These studies can map out reaction energy profiles, identify transition states, and explain the origins of stereoselectivity.

A notable example involves the investigation of the hetero-Diels-Alder reaction of a related compound, 1-phenyl-4H-phosphinin-4-one 1-oxide, with thiochalcones. uzh.ch This reaction proceeds with high regio- and stereoselectivity. Computational modeling and analysis of the product's stereochemistry have led to a proposed concerted mechanism. uzh.ch The preferred reaction pathway is believed to occur via an endo approach of the heterodiene from the less sterically hindered side of the phosphininone molecule, which is the side bearing the P=O group. uzh.ch This pathway explains the formation of the specific rac-(4RS,8SR,9SR,10SR)-configured cycloadducts that are isolated as the major products. uzh.ch

Control experiments and detailed analysis of reaction intermediates, often supported by computational modeling, are crucial for confirming such pathways. For instance, in other phosphinylation reactions, DFT calculations have been employed to understand the pivotal role of hydrogen bonding between a catalyst and reactants in determining the stereochemical outcome. researchgate.netnih.gov These studies highlight how subtle non-covalent interactions, which can be modeled computationally, govern the stereoselectivity of a reaction.

Table 1: Summary of Mechanistic Findings for a Related Phosphininone Oxide Reaction
Reaction TypeReactantsKey Computational FindingProposed MechanismObserved OutcomeReference
Hetero-Diels-Alder1-Phenyl-4H-phosphinin-4-one 1-oxide and ThiochalconesThe transition state for the endo approach is energetically favored.Concerted [4+2] cycloadditionHighly regio- and stereoselective formation of specific bicyclic P,S-heterocycles. uzh.ch

Conformational Energy Landscape Analysis of Phosphine (B1218219) Oxide Structures

The six-membered ring of phosphinan-4-one 1-oxide can, in principle, adopt several conformations, such as the chair, boat, and twist-boat forms. The presence of the phosphoryl group (P=O) and other substituents significantly influences the conformational energy landscape. Computational methods are essential for determining the relative energies of these conformers and the barriers between them. nih.govnih.gov

Studies on substituted 4-phosphorinanones provide valuable insights. For example, in 1,2,6-triphenyl-4-phosphorinanone 1-oxide, NMR data, supported by conformational analysis, suggests a chair conformation where the C(2)-phenyl group is axial and the C(6)-phenyl group is equatorial. researchgate.net

In more complex fused-ring systems, such as 3-fluoro-2,4-dioxa-7-aza-3-phosphadecalin 3-oxides, computational and experimental data reveal that the conformation is a delicate balance of steric and stereoelectronic effects, like the anomeric effect. uzh.ch In these systems, epimers with an axial P-F bond typically adopt a clear double-chair conformation. uzh.ch However, for equatorial epimers, a mixture of chair and twist-boat conformations is often observed in solution, a phenomenon that can be rationalized by calculating the relative free enthalpies of the conformers using DFT. uzh.ch These findings underscore that the energy difference between various conformers can be small, leading to dynamic equilibria.

Table 2: Conformational Analysis of Related Six-Membered Phosphine Oxide Rings
Compound TypeMethodologyPrimary Conformation(s)Key Influencing FactorReference
Substituted 4-Phosphorinanone OxidesNMR SpectroscopyChairSteric interactions of substituents researchgate.net
Fused Bicyclic Phosphadecalin OxidesNMR, X-ray Crystallography, DFT CalculationsChair, Twist-BoatAnomeric effect, substituent position (axial/equatorial) uzh.ch

Electronic Structure Calculations for Phosphorus Centers and Reactivity Prediction

Electronic structure calculations are fundamental to understanding and predicting the reactivity of the phosphorus center in this compound. Methods like DFT can compute various electronic parameters, such as atomic charges, orbital energies (HOMO/LUMO), and molecular electrostatic potentials, which collectively paint a picture of the molecule's chemical behavior. nih.gov

In phosphine oxides, the phosphorus atom is pentavalent and part of a polar phosphoryl (P=O) bond. The high electronegativity of the oxygen atom withdraws electron density from the phosphorus, rendering the phosphorus center electrophilic. This inherent electrophilicity is a key determinant of its reactivity. For instance, this property is crucial for reactions like the reduction of phosphine oxides or their participation as electrophiles in certain catalytic cycles.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important for predicting reactivity. The LUMO is often centered around the P-O bond, indicating that this is the likely site for nucleophilic attack. The energy of the LUMO can be correlated with the compound's reactivity towards nucleophiles. Similarly, the distribution and energy of the HOMO can provide information about the molecule's ability to act as a nucleophile or electron donor, although this is less common for a phosphine oxide. In azaphosphinines, a related class of compounds, the difference in electronegativity between phosphorus and the adjacent nitrogen atom is known to enhance the electrophilicity and nucleophilicity of these respective centers, guiding their reaction pathways. nsf.gov

Table 3: Predicted Reactivity Based on Electronic Structure Parameters
Calculated ParameterImplication for Phosphorus CenterPredicted Reactivity
Partial Atomic ChargePositive charge on the phosphorus atomElectrophilic; susceptible to nucleophilic attack
LUMO (Lowest Unoccupied Molecular Orbital)Localization on or near the P atomSite of nucleophilic attack (e.g., by reducing agents)
HOMO (Highest Occupied Molecular Orbital)Localization on the P=O oxygen atomSite of electrophilic attack or protonation

Applications of Phosphinan 4 One 1 Oxide and Its Derivatives in Organic Chemistry

Role as Synthetic Precursors and Building Blocks in Complex Organic Synthesis

Phosphinan-4-one 1-oxide serves as a valuable precursor for the synthesis of more complex and functionally diverse molecules. smolecule.comnih.gov Its reactivity allows for a range of chemical modifications, making it a versatile building block in organic synthesis. For instance, racemic 1-phenylphosphin-2-en-4-one 1-oxide can be synthesized from 1-phenylthis compound through α-bromination followed by dehydrobromination. mdpi.com This transformation introduces a reactive enone functionality, which can be further manipulated in subsequent synthetic steps. acs.org

The resolution of racemic mixtures of this compound derivatives is crucial for their application in asymmetric synthesis. The resolution of racemic 1-phenylphosphin-2-en-4-one 1-oxide has been successfully achieved through fractional crystallization using (4R,5R)-(−)-2,2-dimethyl -α,α,α′,α′-tetraphenyl-dioxolan-4,5-dimethanol (R,R-TADDOL). mdpi.com This method yields both enantiomers with high enantiomeric excess, providing access to chirally pure building blocks for the synthesis of optically active compounds. mdpi.com

Furthermore, the phosphinanone ring system can be modified to create a variety of derivatives. These derivatives, such as 1,1'-(Butane-1,4-diyl)di(phosphinan-4-one), are also employed as reagents in the synthesis of complex organic molecules. smolecule.com The ability to functionalize the phosphinane core makes these compounds adaptable for various synthetic strategies. nih.gov

Research Findings on this compound as a Synthetic Precursor
PrecursorTransformationProductKey FeaturesReference
1-Phenylthis compoundα-bromination and dehydrobrominationrac-1-Phenylphosphin-2-en-4-one 1-oxideIntroduces a reactive enone functionality. mdpi.com
rac-1-Phenylphosphin-2-en-4-one 1-oxideFractional crystallization with (R,R)-TADDOLEnantiomerically pure (R)- and (S)-1-phenylphosphin-2-en-4-one 1-oxideProvides access to chiral building blocks for asymmetric synthesis. mdpi.com
Butane-1,4-diol and phosphorus oxychloride/pentoxidePhosphorylation1,1'-(Butane-1,4-diyl)di(phosphinan-4-one)A derivative used in complex organic synthesis. smolecule.com

Utilization as Ligands in Asymmetric Catalysis

Chiral phosphine (B1218219) ligands are of paramount importance in asymmetric homogeneous catalysis. nih.gov Derivatives of this compound, particularly chiral phosphinanes, represent a significant class of these ligands. nih.gov Although less common than five-membered phospholane (B1222863) ligands, six-membered phosphinane ligands have shown considerable promise in various catalytic applications. nih.govacs.org

The development of synthetic routes to enantiomerically pure phosphinane derivatives is a key area of research. acs.org One approach involves the desymmetrization of prochiral phosphinanones. acs.org For example, optically active 1-phenylphosphin-2-en-4-one 1-sulfide has been synthesized with high enantiomeric excess through the asymmetric deprotonation of 1-phenylphosphinan-4-one 1-sulfide, followed by oxidation. mdpi.com While the corresponding reaction with the oxide derivative yielded a lower enantiomeric excess, it still demonstrates the potential of this strategy. mdpi.comacs.org

These chiral phosphine oxides can be reduced to the corresponding phosphines, which then act as ligands in metal-catalyzed asymmetric reactions. sioc-journal.cn The structural rigidity and steric bulk of the phosphinane ring can influence the stereochemical outcome of these reactions, leading to high levels of enantioselectivity. The use of phosphine oxides as precursors to the active phosphine ligands is advantageous as they are often more stable and easier to handle. sioc-journal.cn

Organocatalytic Applications of Phosphine Oxide Derivatives

In recent years, phosphine oxides themselves have been explored as organocatalysts. mdpi.comresearchgate.netcapes.gov.br While phosphines have been widely used in organocatalysis, the application of phosphine oxides is a more recent development. mdpi.com These compounds can participate in redox-driven catalytic cycles. mdpi.com

One notable example is their use in a catalytic Wittig reaction, where a phosphine oxide acts as a pre-catalyst and is reduced in situ to the active phosphine species. mdpi.com This approach avoids the stoichiometric use of phosphine reagents. Furthermore, phosphine oxide derivatives have been anchored onto solid supports, such as multiwalled carbon nanotubes, to create heterogeneous organocatalysts. mdpi.com These supported catalysts can be easily separated from the reaction mixture and recycled, offering a more sustainable approach to catalysis. mdpi.com

Secondary phosphine oxides (SPOs) are stable and have low toxicity, making them attractive reagents in organic synthesis. acs.org They have been used in cycloaddition reactions to construct phosphorus-containing heterocycles. acs.org For instance, an organocatalytic diastereoselective (4 + 1) cycloaddition of o-hydroxyphenyl-substituted SPOs has been developed to synthesize benzo five-membered heterocycles. acs.org

Development of Novel Heterocyclic Architectures

This compound and its derivatives are valuable building blocks for the synthesis of novel heterocyclic compounds. uzh.chmdpi.com The phosphinanone framework, resembling a 1,4-quinone structure, suggests its potential as a dienophile in cycloaddition reactions for creating fused P-heterocyclic systems. uzh.ch

A recent study demonstrated the use of 1-phenyl-4H-phosphinin-4-one 1-oxide in hetero-Diels-Alder reactions with thiochalcones. uzh.ch This reaction proceeds with high regio- and stereoselectivity to afford previously unknown bicyclic P,S-heterocycles containing fused thiopyran and phosphinine rings. uzh.ch The stereochemical outcome of the reaction was confirmed by X-ray crystallography, and a concerted mechanism was proposed. uzh.ch

These cycloaddition reactions highlight the utility of phosphinan-4-one derivatives in expanding the diversity of heterocyclic compounds, which are important scaffolds in medicinal chemistry and materials science. mdpi.com The ability to construct complex, fused ring systems from readily available starting materials is a significant advantage of this methodology. uzh.ch

Functional Applications in Materials Science (e.g., as flame retardants, as a class of organophosphorus oxides)

Organophosphorus compounds, including phosphine oxides, are widely recognized for their effectiveness as flame retardants in various polymeric materials. mdpi.comupc.edu They offer a halogen-free alternative to traditional flame retardants, addressing environmental and health concerns. upc.edu The flame-retardant mechanism of phosphine oxides can involve action in both the gas phase and the condensed phase. mdpi.com

In the gas phase, the decomposition of phosphine oxide-containing materials can release phosphorus-containing free radicals that interrupt the combustion chain reaction. mdpi.com In the condensed phase, they can promote the formation of a protective char layer, which insulates the underlying material from heat and oxygen. unina.it

Derivatives of phosphine oxides have been specifically designed and synthesized to enhance the flame retardancy of polymers like polyamide 6 (PA6) and polyethylene (B3416737) oxide (PEO). mdpi.commdpi.com For example, a macromolecular flame retardant with a phosphine oxide structure was synthesized and melt-blended with PA6, significantly improving its flame retardancy. mdpi.com Similarly, the combination of a 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO)-based derivative with modified calcium sulfate (B86663) whiskers has been shown to create a synergistic flame-retardant effect in PEO composites. mdpi.com These studies demonstrate the potential of phosphine oxide derivatives in developing safer and more sustainable materials.

Functional Applications of Phosphine Oxide Derivatives in Materials Science
DerivativePolymer MatrixApplicationKey FindingsReference
Macromolecular flame retardant with phosphine oxide structurePolyamide 6 (PA6)Flame RetardantIncreased Limiting Oxygen Index (LOI) and achieved UL-94 V-0 rating. mdpi.com
1,4-bis(diphenoxyphosphoryl)piperazine (DIDOPO) and modified calcium sulfate whiskers (MCSW)Polyethylene oxide (PEO)Flame RetardantSynergistic effect led to UL-94 V-0 rating and reduced heat release rate. mdpi.com
1,4-phenylenebis(diphenylphosphine oxide) (MP) and (1,1′-biphenyl]-4,4′-diylbis(diphenylphosphine oxide) (BP)Partially aromatic polyamideFlame RetardantAchieved UL-94 V-0 rating and substantial reduction in peak heat release rate. unina.it

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.